Ralimetinib Mesylate
Overview
Description
Ralimetinib Mesylate is a selective small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). It has been studied for its potential therapeutic effects in various types of cancer, including postmenopausal advanced cancer, adult glioblastoma, fallopian tube cancer, and metastatic breast cancer .
Scientific Research Applications
Chemistry: As a selective inhibitor of p38 MAPK, it is used to study the role of this kinase in various biochemical pathways.
Biology: It is used to investigate the effects of p38 MAPK inhibition on cellular processes, including cell proliferation, apoptosis, and cytokine production.
Mechanism of Action
Ralimetinib Mesylate exerts its effects by selectively inhibiting the p38 MAPK pathway. This kinase is involved in the regulation of cytokine production and cellular responses to stress. By inhibiting p38 MAPK, this compound can reduce the production of pro-inflammatory cytokines and interfere with cancer cell survival mechanisms . The molecular targets include the α- and β-isoforms of p38 MAPK .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
LY2228820 interacts with the α and β isoforms of p38 MAPK . It inhibits these isoforms in vitro with IC50 values of 5.3 and 3.2 nmol/L, respectively . In cell-based assays, LY2228820 potently and selectively inhibited phosphorylation of MAPKAP-K2 (MK2), a downstream target of p38 MAPK .
Cellular Effects
LY2228820 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it reduces TNF-α secretion by lipopolysaccharide/IFN-γ–stimulated macrophages .
Molecular Mechanism
LY2228820 exerts its effects at the molecular level through several mechanisms. It is an ATP-competitive inhibitor of the α and β isoforms of p38 MAPK . It inhibits the phosphorylation of MK2, a downstream target of p38 MAPK .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of LY2228820 change over time. For instance, in mice transplanted with B16-F10 melanoma, tumor phospho-MK2 (p-MK2) was inhibited by LY2228820 in a dose-dependent manner . Significant target inhibition was maintained for 4 to 8 hours following a single 10 mg/kg oral dose .
Dosage Effects in Animal Models
The effects of LY2228820 vary with different dosages in animal models . For example, in mice transplanted with B16-F10 melanoma, tumor phospho-MK2 (p-MK2) was inhibited by LY2228820 in a dose-dependent manner .
Metabolic Pathways
The metabolic pathways that LY2228820 is involved in are primarily related to the p38 MAPK pathway . It interacts with enzymes such as MK2, a downstream target of p38 MAPK .
Preparation Methods
The synthesis of Ralimetinib Mesylate involves multiple steps, starting with the preparation of the core imidazole structure. The synthetic route typically includes the following steps:
Formation of the imidazole ring: This involves the reaction of appropriate precursors under controlled conditions to form the imidazole ring.
Substitution reactions: Various substituents are introduced to the imidazole ring through substitution reactions, using reagents such as tert-butyl and fluorophenyl groups.
Mesylation: The final step involves the mesylation of the compound to form this compound.
Industrial production methods for this compound would involve scaling up these synthetic routes under optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ralimetinib Mesylate undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring.
Reduction: Reduction reactions can occur at various functional groups within the molecule.
Substitution: Substitution reactions are common, especially during the synthesis process.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Ralimetinib Mesylate belongs to the class of phenylimidazoles, which are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring. Similar compounds include:
Phenylimidazole: A simpler structure with similar inhibitory properties.
Aminoimidazole: Another compound with a similar core structure but different substituents.
Aryl fluoride: Compounds containing a fluorine atom attached to an aromatic ring.
This compound is unique due to its specific substitution pattern and its high selectivity for p38 MAPK, making it a valuable tool in cancer research and therapy .
properties
IUPAC Name |
5-[2-tert-butyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-3-(2,2-dimethylpropyl)imidazo[4,5-b]pyridin-2-amine;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FN6.2CH4O3S/c1-23(2,3)13-31-20-17(28-22(31)26)12-11-16(27-20)19-18(14-7-9-15(25)10-8-14)29-21(30-19)24(4,5)6;2*1-5(2,3)4/h7-12H,13H2,1-6H3,(H2,26,28)(H,29,30);2*1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NARMJPIBAXVUIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1C2=C(C=CC(=N2)C3=C(N=C(N3)C(C)(C)C)C4=CC=C(C=C4)F)N=C1N.CS(=O)(=O)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37FN6O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60235457 | |
Record name | LY-2228820 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60235457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
612.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
862507-23-1 | |
Record name | Ralimetinib mesylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862507231 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LY-2228820 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60235457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RALIMETINIB MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUW7B71FO9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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